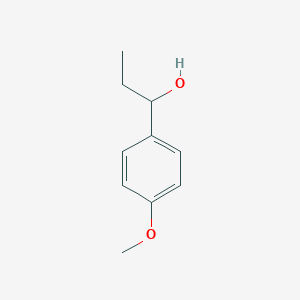

1-(4-Methoxyphenyl)-1-propanol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(4-methoxyphenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-3-10(11)8-4-6-9(12-2)7-5-8/h4-7,10-11H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RELLLNVFFUWXHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(C=C1)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40884149 | |

| Record name | Benzenemethanol, .alpha.-ethyl-4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40884149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5349-60-0 | |

| Record name | 1-(4-Methoxyphenyl)-1-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5349-60-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenemethanol, alpha-ethyl-4-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005349600 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Methoxyphenyl)-1-propanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406923 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-Methoxyphenyl)-1-propanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1264 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenemethanol, .alpha.-ethyl-4-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenemethanol, .alpha.-ethyl-4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40884149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-ethyl-p-methoxybenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.922 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(4-Methoxyphenyl)-1-propanol from 4-methoxypropiophenone

Abstract: This technical guide provides a comprehensive overview of the synthetic routes for producing 1-(4-Methoxyphenyl)-1-propanol, a valuable chiral secondary alcohol and key intermediate in organic and medicinal chemistry, through the reduction of 4-methoxypropiophenone.[1] The document details various methodologies, including catalytic hydrogenation, catalytic transfer hydrogenation, and chemical reduction using metal hydrides. Detailed experimental protocols, comparative data, and mechanistic diagrams are presented to serve as a resource for researchers, scientists, and professionals in drug development and fine chemical synthesis.

Introduction

This compound is a significant synthetic intermediate, primarily utilized as a versatile building block for more complex molecules in pharmaceutical and agrochemical research.[1] The chiral center at the carbinol carbon makes it a crucial precursor for asymmetric synthesis. The most direct and common pathway to this alcohol is the reduction of the carbonyl group of its corresponding ketone, 4-methoxypropiophenone. This guide explores the primary methods to achieve this transformation, focusing on reaction conditions, efficiency, and procedural details.

General Reaction Pathway

The fundamental transformation involves the reduction of the ketone functional group in 4-methoxypropiophenone to a secondary alcohol. This is achieved by the addition of two hydrogen atoms across the carbon-oxygen double bond.

Figure 1: General reaction scheme for the reduction of 4-methoxypropiophenone.

Synthesis Methodologies

Several effective methods exist for the reduction of 4-methoxypropiophenone. The choice of method often depends on factors such as desired yield, selectivity, cost, safety, and available equipment.

Catalytic Hydrogenation

Catalytic hydrogenation is a widely used industrial process involving molecular hydrogen (H₂) and a metal catalyst. For the synthesis of this compound, Raney Nickel is an effective and cost-efficient catalyst.[2] This method offers high product purity and yields exceeding 90%.[2] The reaction is typically performed under elevated temperature and pressure.[2]

Catalytic Transfer Hydrogenation (CTH)

Catalytic Transfer Hydrogenation (CTH), including the Meerwein–Pondorf–Verley (MPV) reduction, presents a safer alternative to using high-pressure hydrogen gas.[3][4] This method utilizes a hydrogen donor, typically a secondary alcohol like 2-propanol or 2-pentanol, in the presence of a catalyst.[3][4][5] A notable example involves a hafnium-based polymeric nanocatalyst (PhP-Hf), which facilitates the cascade MPV reduction and subsequent dehydration to anethole.[3][4][5] The intermediate product of this reaction is this compound. This process can achieve a near-quantitative conversion of the starting ketone.[3][4][5]

Metal Hydride Reduction

Reduction using metal hydrides is one of the most common laboratory-scale methods for converting ketones to alcohols due to its high efficiency and mild reaction conditions.

-

Sodium Borohydride (NaBH₄): Sodium borohydride is a mild and selective reducing agent, ideal for the reduction of aldehydes and ketones.[6][7] It is stable in alcoholic and aqueous-alkaline solutions, making it relatively safe and easy to handle.[7] The reaction proceeds via the nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbonyl carbon.[7][8] One mole of NaBH₄ can theoretically reduce four moles of a carbonyl compound.

-

Lithium Aluminum Hydride (LiAlH₄): Lithium aluminum hydride is a significantly more powerful and less selective reducing agent than NaBH₄.[8][9][10] It can reduce not only aldehydes and ketones but also esters, carboxylic acids, and amides.[9][10][11] Due to its high reactivity, LiAlH₄ reacts violently with protic solvents like water and alcohols; therefore, reactions must be conducted in anhydrous, non-protic solvents such as diethyl ether or tetrahydrofuran (THF).[8][9]

Figure 2: Logical workflow of different synthesis routes.

Data Presentation: Comparison of Synthesis Methods

The following table summarizes the quantitative data for the different synthetic approaches discussed.

| Method | Reagent/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield / Conversion |

| Catalytic Hydrogenation | H₂, Raney Nickel | Not specified | 70 - 120 | 3 - 10 | >90% Yield[2] |

| Catalytic Transfer Hydrogenation | PhP-Hf (1:1.5) | 2-Pentanol | 220 | 2 | 99.8% Conversion[3][4] |

| Sodium Borohydride Reduction | NaBH₄ | Methanol / Ethanol / THF | 0 - Room Temp | ~4 | Typically High Yield |

| Lithium Aluminum Hydride Reduction | LiAlH₄ | Anhydrous Diethyl Ether / THF | 0 - Room Temp | Varies | Typically High Yield |

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Raney Nickel

This protocol is adapted from the general procedure described in patent CN103951548B.[2]

-

Reactor Preparation: Charge a high-pressure hydrogenation reactor with 4-methoxypropiophenone and Raney Nickel catalyst. The solvent, if used, should be an alcohol such as ethanol.

-

Inerting: Seal the reactor and purge the system with nitrogen gas to remove all oxygen.

-

Hydrogenation: Introduce hydrogen gas into the reactor. Heat the mixture to a temperature between 70-120°C and maintain the hydrogen pressure between 1.0-3.0 MPa.[2]

-

Reaction Monitoring: Maintain the reaction under vigorous stirring for 3-10 hours. The reaction progress can be monitored by techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture to remove the Raney Nickel catalyst.

-

Purification: Remove the solvent from the filtrate under reduced pressure. The resulting crude this compound can be purified by vacuum distillation to achieve a purity of >98%.[2]

Protocol 2: Reduction with Sodium Borohydride (NaBH₄)

This is a general laboratory procedure for ketone reduction adapted from established chemical literature.[12][13]

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-methoxypropiophenone (1 equivalent) in a suitable solvent such as methanol, ethanol, or THF (approximately 10 volumes).

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0°C.

-

Reagent Addition: While stirring, slowly and portion-wise add sodium borohydride (NaBH₄, 1.0-1.2 equivalents) to the solution. Control the rate of addition to manage the effervescence.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction's completion by TLC.

-

Quenching: Once the starting material is consumed, cool the flask back to 0°C and slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute hydrochloric acid (e.g., 1N HCl).[12]

-

Extraction: Extract the product from the aqueous mixture with an organic solvent like dichloromethane or ethyl acetate (3 x 10 volumes).

-

Washing and Drying: Combine the organic layers and wash them sequentially with water and brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Isolation: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to yield the crude this compound. Further purification can be performed via column chromatography or distillation if necessary.

Conclusion

The synthesis of this compound from 4-methoxypropiophenone can be accomplished through several robust methods. Catalytic hydrogenation with Raney Nickel is highly effective for large-scale industrial production, offering high yields and purity.[2] Catalytic transfer hydrogenation provides a safer, hydrogen-gas-free alternative with excellent conversion rates, albeit at higher temperatures.[3][4] For laboratory-scale synthesis, reduction with sodium borohydride is often the method of choice due to its operational simplicity, safety, and high efficiency under mild conditions.[6] Lithium aluminum hydride, while also highly effective, requires more stringent anhydrous conditions due to its greater reactivity.[8][9] The selection of a specific protocol should be guided by the scale of the reaction, available resources, and safety considerations.

References

- 1. This compound | High Purity [benchchem.com]

- 2. CN103951548B - Preparation method of intermediate for synthesizing anise camphor - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. Catalytic Stereoselective Conversion of Biomass-Derived 4'-Methoxypropiophenone to Trans-Anethole with a Bifunctional and Recyclable Hf-Based Polymeric Nanocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Catalytic Stereoselective Conversion of Biomass-Derived 4′-Methoxypropiophenone to Trans-Anethole with a Bifunctional and Recyclable Hf-Based Polymeric Nanocatalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

- 9. adichemistry.com [adichemistry.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. 2. LiAlH4 | PPT [slideshare.net]

- 12. organic-synthesis.com [organic-synthesis.com]

- 13. web.mnstate.edu [web.mnstate.edu]

An In-Depth Technical Guide to the Physical and Chemical Properties of 1-(4-Methoxyphenyl)-1-propanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Methoxyphenyl)-1-propanol, a secondary aromatic alcohol, is a molecule of significant interest in the fields of organic synthesis and medicinal chemistry. Its structure, featuring a chiral center and a methoxy-substituted phenyl group, makes it a valuable intermediate in the synthesis of various organic compounds, including potential pharmaceutical agents. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its chemical reactivity.

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, characterization, and application in a laboratory setting.

Table 1: General and Physical Properties of this compound

| Property | Value | Source |

| Chemical Name | This compound | IUPAC |

| Synonyms | α-ethyl-p-methoxybenzyl alcohol | [1] |

| CAS Number | 5349-60-0 | [1] |

| Molecular Formula | C₁₀H₁₄O₂ | [1] |

| Molecular Weight | 166.22 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | |

| Melting Point | 25-26 °C | |

| Boiling Point | 251-254 °C (lit.) | [2] |

| Density | 1.088 g/mL at 25 °C (lit.) | [2] |

| Refractive Index (n²⁰/D) | 1.528 (lit.) | [2] |

Table 2: Spectral Data Summary for this compound

| Spectroscopic Technique | Key Features |

| ¹H NMR | Signals corresponding to aromatic protons, the methoxy group, the carbinol proton, and the ethyl group protons. |

| ¹³C NMR | Resonances for aromatic carbons, the methoxy carbon, the carbinol carbon, and the ethyl group carbons. |

| FTIR | Characteristic absorption bands for O-H stretching (hydroxyl group), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic ring), and C-O stretching. |

| Mass Spectrometry | Molecular ion peak and characteristic fragmentation pattern. Key fragments observed at m/z 137, 109, and 77.[1] |

Experimental Protocols

Synthesis of this compound via Reduction of 4'-Methoxypropiophenone

The most common laboratory synthesis of this compound involves the reduction of the corresponding ketone, 4'-methoxypropiophenone, using a reducing agent such as sodium borohydride.

Reaction Scheme:

Materials:

-

4'-Methoxypropiophenone

-

Sodium borohydride (NaBH₄)

-

Methanol (or Ethanol)

-

Diethyl ether (or other suitable extraction solvent)

-

2M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 4'-methoxypropiophenone in methanol (approximately 10 volumes relative to the ketone).

-

Cooling: Cool the solution in an ice bath to 0 °C.

-

Addition of Reducing Agent: Slowly add sodium borohydride (in slight molar excess) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Quenching: Carefully quench the reaction by the slow addition of 2M HCl until the effervescence ceases.

-

Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

-

Extraction: To the aqueous residue, add diethyl ether and transfer the mixture to a separatory funnel. Shake well and separate the layers. Extract the aqueous layer two more times with diethyl ether.

-

Washing: Combine the organic extracts and wash successively with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

A patent also describes a method for the catalytic hydrogenation of methoxypropiophenone using Raney nickel as a catalyst, which can be a suitable alternative for larger-scale synthesis.[3]

Chemical Reactivity and Potential Transformations

This compound, as a secondary alcohol, undergoes a variety of chemical reactions, making it a versatile synthetic intermediate.

Dehydration to Anethole

A significant reaction of this compound is its acid-catalyzed dehydration to form anethole, a widely used flavoring agent.[4] The reaction typically involves heating the alcohol with a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.

Reaction Scheme:

Oxidation to 4'-Methoxypropiophenone

As a secondary alcohol, this compound can be oxidized back to the corresponding ketone, 4'-methoxypropiophenone, using various oxidizing agents such as pyridinium chlorochromate (PCC), Jones reagent (CrO₃/H₂SO₄), or Swern oxidation conditions.

Esterification

The hydroxyl group of this compound can undergo esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form the corresponding esters. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a common method.[5]

Etherification

The alcohol can also be converted to an ether. For example, reaction with an alkyl halide under basic conditions (Williamson ether synthesis) or reaction with another alcohol under acidic conditions can yield ethers.[6]

Mandatory Visualizations

Synthesis Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: Synthesis and purification workflow for this compound.

Mass Spectrometry Fragmentation Pathway

The mass spectrum of this compound shows a characteristic fragmentation pattern. A plausible fragmentation pathway is depicted below.

Caption: Proposed mass spectrometry fragmentation pathway.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of this compound. The information on its synthesis, reactivity, and spectral characteristics is intended to be a valuable resource for researchers, scientists, and professionals in drug development. The provided experimental protocols and diagrams offer practical guidance for the laboratory use of this versatile chemical compound. Further research into its biological activities and applications in novel synthetic methodologies will continue to expand its importance in the chemical sciences.

References

- 1. This compound | C10H14O2 | CID 92218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 2826926-10-5 [chemicalbook.com]

- 3. CN103951548B - Preparation method of intermediate for synthesizing anise camphor - Google Patents [patents.google.com]

- 4. CN108440257B - Production process for preparing anethole by catalyzing dehydration of p-methoxyphenylpropanol - Google Patents [patents.google.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Molecular Structure and Stereochemistry of 1-(4-Methoxyphenyl)-1-propanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, stereochemistry, synthesis, and spectroscopic properties of 1-(4-Methoxyphenyl)-1-propanol. The document details experimental protocols for both racemic and enantioselective synthesis, presents key analytical data in a structured format, and includes visualizations of its stereoisomers and a general experimental workflow. This guide is intended to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Molecular Structure and Properties

This compound, also known as α-ethyl-p-methoxybenzyl alcohol, is a chiral secondary alcohol. Its structure features a central chiral carbon atom bonded to a hydroxyl group, a hydrogen atom, an ethyl group, and a 4-methoxyphenyl (p-anisyl) group. The presence of this stereocenter means the compound exists as a pair of enantiomers: (R)-1-(4-methoxyphenyl)-1-propanol and (S)-1-(4-methoxyphenyl)-1-propanol.

The molecular formula is C₁₀H₁₄O₂, with a molecular weight of 166.22 g/mol .[1][2] The 4-methoxy group on the phenyl ring is a key feature, influencing the electronic properties and reactivity of the molecule.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₄O₂ | [1][2] |

| Molecular Weight | 166.22 g/mol | [1][2] |

| CAS Number (Racemate) | 5349-60-0 | [1] |

| CAS Number ((R)-enantiomer) | 105836-14-4 | [2] |

| Appearance | Colorless oil | |

| Boiling Point | 270.9 °C at 760 mmHg | [2] |

| Density | 1.032 g/cm³ | [2] |

| Refractive Index | 1.528 (at 20 °C) | [2] |

Stereochemistry

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques, including NMR, IR, and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides characteristic signals for the different protons in the molecule.[2]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.25 | d | 2H | Ar-H (ortho to C1) |

| ~6.85 | d | 2H | Ar-H (meta to C1) |

| ~4.55 | t | 1H | CH-OH |

| ~3.80 | s | 3H | OCH₃ |

| ~1.70 | m | 2H | CH₂ |

| ~0.90 | t | 3H | CH₃ |

¹³C NMR: The carbon NMR spectrum shows distinct signals for each carbon atom in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~158.8 | Ar-C (para to C1, with OCH₃) |

| ~137.5 | Ar-C (ipso to C1) |

| ~127.0 | Ar-CH (ortho to C1) |

| ~113.8 | Ar-CH (meta to C1) |

| ~76.0 | CH-OH |

| ~55.2 | OCH₃ |

| ~31.8 | CH₂ |

| ~10.2 | CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum displays characteristic absorption bands corresponding to the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3550-3200 | Strong, Broad | O-H stretch (alcohol) |

| 3000-2850 | Medium | C-H stretch (aliphatic) |

| 1610, 1510 | Strong | C=C stretch (aromatic ring) |

| 1245 | Strong | C-O stretch (aryl ether) |

| 1035 | Strong | C-O stretch (alcohol) |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound results in characteristic fragmentation patterns.[1]

| m/z | Relative Intensity | Assignment |

| 166 | Low | Molecular ion [M]⁺ |

| 137 | High | [M - C₂H₅]⁺ (loss of ethyl group) |

| 109 | Medium | [M - C₂H₅ - CO]⁺ |

| 77 | Medium | [C₆H₅]⁺ (phenyl fragment) |

Experimental Protocols

The most common synthetic route to this compound is the reduction of the corresponding ketone, 4'-methoxypropiophenone.

Synthesis of Racemic this compound

This protocol describes a standard procedure for the synthesis of the racemic mixture using sodium borohydride.[3][4]

Materials:

-

4'-Methoxypropiophenone

-

Methanol (MeOH) or Ethanol (EtOH)

-

Sodium borohydride (NaBH₄)

-

Deionized water

-

1 M Hydrochloric acid (HCl)

-

Diethyl ether or Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

-

Dissolve 4'-methoxypropiophenone (1 equivalent) in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath to 0 °C.

-

Slowly add sodium borohydride (1.2 equivalents) portion-wise to the stirred solution.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture again in an ice bath and quench the reaction by the slow addition of 1 M HCl until the effervescence ceases.

-

Remove the bulk of the organic solvent under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with diethyl ether or dichloromethane (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure racemic this compound.[5]

Enantioselective Synthesis of this compound

This protocol outlines a general procedure for the asymmetric reduction of 4'-methoxypropiophenone using a chiral borane reagent, such as the Corey-Bakshi-Shibata (CBS) catalyst.[6][7]

Materials:

-

4'-Methoxypropiophenone

-

(R)- or (S)-CBS catalyst (e.g., (R)-2-Methyl-CBS-oxazaborolidine)

-

Borane-dimethyl sulfide complex (BMS) or Borane-THF complex

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

1 M Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Inert atmosphere setup (e.g., Schlenk line or glovebox).

Procedure:

-

Under an inert atmosphere, dissolve the (R)- or (S)-CBS catalyst (0.05 - 0.1 equivalents) in anhydrous THF in a flame-dried flask.

-

Cool the solution to the recommended temperature for the specific CBS catalyst (often between -20 °C and 0 °C).

-

Slowly add the borane source (BMS or Borane-THF, 1.0 - 1.2 equivalents) to the catalyst solution and stir for 10-15 minutes.

-

Add a solution of 4'-methoxypropiophenone (1 equivalent) in anhydrous THF dropwise to the reaction mixture over 30-60 minutes.

-

Stir the reaction at the same temperature until completion, as monitored by TLC.

-

Carefully quench the reaction by the slow, dropwise addition of methanol at low temperature.

-

Allow the mixture to warm to room temperature and then add 1 M HCl.

-

Extract the product with diethyl ether (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the product by flash column chromatography to yield the enantioenriched this compound.

-

Determine the enantiomeric excess (ee) by chiral HPLC or by NMR analysis of a chiral derivative.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and analysis of this compound.

Conclusion

This compound is a valuable chiral building block in organic synthesis. Its preparation, primarily through the reduction of 4'-methoxypropiophenone, can be achieved both racemically and enantioselectively. The spectroscopic data presented in this guide provide a clear basis for the structural identification and characterization of this compound. The detailed experimental protocols offer a starting point for researchers aiming to synthesize and utilize this compound in their work.

References

- 1. This compound | C10H14O2 | CID 92218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy (1R)-1-(4-methoxyphenyl)propan-1-ol (EVT-1215821) | 105836-14-4 [evitachem.com]

- 3. organic-synthesis.com [organic-synthesis.com]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Enantioselective Reduction of Prochiral Ketones using Spiroborate Esters as Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 1-(4-Methoxyphenyl)-1-propanol

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 1-(4-Methoxyphenyl)-1-propanol. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. This document outlines the detailed spectral data, experimental protocols for data acquisition, and visual representations of molecular interactions and experimental workflows.

Introduction

This compound is an aromatic alcohol with the chemical formula C₁₀H₁₄O₂. Understanding its molecular structure is crucial for its application in various chemical syntheses. NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of an organic molecule. This guide presents the ¹H and ¹³C NMR spectral data, which are fundamental for the structural elucidation and purity assessment of this compound.

Data Presentation

The ¹H and ¹³C NMR spectral data for this compound are summarized below. The data were obtained in deuterated chloroform (CDCl₃) as the solvent.

Table 1: ¹H NMR Spectral Data of this compound (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 0.90 | triplet | 7.2 | 3H | -CH₂CH₃ |

| 1.65-1.80 | multiplet | - | 2H | -CH₂ CH₃ |

| 1.96 | broad singlet | - | 1H | -OH |

| 4.56 | multiplet | - | 1H | -CH (OH)- |

| 6.87 | doublet | 8.8 | 2H | Ar-H (ortho to -OCH₃) |

| 7.25 | doublet | 8.8 | 2H | Ar-H (meta to -OCH₃) |

| 3.80 | singlet | - | 3H | -OCH₃ |

Note: The assignments are based on typical chemical shifts and coupling patterns for such structures.

Table 2: ¹³C NMR Spectral Data of this compound (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 10.0 | -CH₂CH₃ |

| 31.9 | -CH₂ CH₃ |

| 55.2 | -OCH₃ |

| 75.3 | -C H(OH)- |

| 113.8 | Ar-C (ortho to -OCH₃) |

| 127.4 | Ar-C (meta to -OCH₃) |

| 135.1 | Ar-C (ipso, attached to CH(OH)) |

| 158.9 | Ar-C (para, attached to -OCH₃) |

Note: The assignments are based on typical chemical shifts for such structures.

Experimental Protocols

The following is a generalized protocol for acquiring ¹H and ¹³C NMR spectra for small organic molecules like this compound.

3.1 Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of the solid sample, this compound, into a clean, dry vial.

-

Solvent Addition: Add approximately 0.7-1.0 mL of deuterated chloroform (CDCl₃) to the vial. CDCl₃ is a common solvent for non-polar to moderately polar organic compounds.

-

Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved.

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. Ensure there are no solid particles in the solution transferred to the NMR tube.

-

Filtering (Optional): If any solid impurities are present, filter the solution through a small plug of cotton or glass wool in the pipette.

-

Labeling: Properly label the NMR tube with the sample identification.

3.2 NMR Spectrometer Setup and Data Acquisition

-

Instrument: A 400 MHz (or higher field) NMR spectrometer is typically used for acquiring high-resolution spectra.

-

Tuning and Shimming: The spectrometer probe is tuned to the appropriate frequencies for ¹H and ¹³C nuclei. The magnetic field homogeneity is optimized by a process called shimming to obtain sharp spectral lines.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is generally used.

-

Spectral Width: A spectral width of approximately 12-16 ppm is set to cover the entire proton chemical shift range.

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: A delay of 1-5 seconds between pulses is used to allow for full relaxation of the protons.

-

Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum and enhance sensitivity.

-

Spectral Width: A spectral width of about 200-240 ppm is used to cover the entire carbon chemical shift range.

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: A delay of 2-5 seconds is used.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is required to achieve a good signal-to-noise ratio.

-

3.3 Data Processing

-

Fourier Transform: The acquired Free Induction Decay (FID) signal is converted into a frequency-domain spectrum using a Fourier transform.

-

Phasing: The spectrum is phased to ensure all peaks are in the pure absorption mode (upright).

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The chemical shift scale is referenced. For CDCl₃, the residual solvent peak at 7.26 ppm for ¹H and 77.16 ppm for ¹³C can be used as an internal reference.

-

Integration: The relative areas under the peaks in the ¹H NMR spectrum are integrated to determine the relative number of protons.

Mandatory Visualization

The following diagrams illustrate the key relationships and workflows associated with the NMR analysis of this compound.

Caption: Spin-spin coupling pathways in this compound.

Mass Spectrometry Analysis of 1-(4-Methoxyphenyl)-1-propanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mass spectrometry analysis of 1-(4-Methoxyphenyl)-1-propanol, a secondary alcohol with applications in organic synthesis and potential relevance in medicinal chemistry. This document outlines a standard gas chromatography-mass spectrometry (GC-MS) protocol, details the expected fragmentation patterns, and presents the mass spectral data in a clear, tabular format for easy reference.

Introduction

This compound (also known as α-ethyl-p-methoxybenzyl alcohol) is an aromatic alcohol with the chemical formula C₁₀H₁₄O₂ and a molecular weight of 166.22 g/mol .[1][2] Its structure, featuring a methoxy-substituted phenyl ring and a hydroxylated propyl chain, makes it a subject of interest in various chemical and pharmaceutical research areas. Mass spectrometry, particularly when coupled with gas chromatography, is a powerful analytical technique for the identification and quantification of this compound. This guide focuses on the electron ionization (EI) mass spectrometry of this compound.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

A standard GC-MS protocol for the analysis of this compound can be adapted from established methods for similar aromatic compounds, such as anethole.[3][4][5] The following is a representative experimental methodology.

2.1. Sample Preparation

For analysis, a dilute solution of this compound in a volatile organic solvent such as hexane or ethanol is prepared. A typical concentration would be in the range of 10-100 µg/mL.

2.2. Gas Chromatography (GC) Conditions

-

Injector: Split/splitless injector, typically operated in split mode with a high split ratio (e.g., 100:1) to prevent column overloading.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.[5]

-

Column: A nonpolar or semi-polar capillary column, such as a DB-5ms (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm i.d., 0.25 µm film thickness.

-

Oven Temperature Program:

-

Initial temperature: 70 °C, hold for 2 minutes.

-

Ramp: Increase at 10 °C/min to 280 °C.

-

Final hold: Hold at 280 °C for 5 minutes.

-

2.3. Mass Spectrometry (MS) Conditions

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[6]

-

Ion Source Temperature: 230 °C.[6]

-

Quadrupole Temperature: 150 °C.

-

Mass Scan Range: m/z 40-450.

-

Solvent Delay: 3-5 minutes to prevent filament damage from the solvent peak.

Mass Spectral Data and Fragmentation Analysis

Upon electron ionization, this compound undergoes fragmentation, producing a characteristic mass spectrum. The molecular ion (M⁺) is expected at m/z 166. The most abundant fragment ion, or base peak, is observed at m/z 137.[1]

Table 1: Prominent Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

| 166 | [C₁₀H₁₄O₂]⁺ | Molecular Ion (M⁺) |

| 137 | [C₉H₁₁O]⁺ | M⁺ - C₂H₅ (Loss of ethyl radical) |

| 109 | [C₇H₉O]⁺ | [m/z 137] - CO (Loss of carbon monoxide) |

| 77 | [C₆H₅]⁺ | [m/z 109] - CH₃OH (Loss of methanol) |

3.1. Fragmentation Pathway

The primary fragmentation of this compound involves the cleavage of the carbon-carbon bond adjacent to the hydroxyl group (α-cleavage). This results in the loss of an ethyl radical (•C₂H₅) to form the stable, resonance-stabilized cation at m/z 137. This fragment is the base peak in the spectrum.

Further fragmentation of the m/z 137 ion can occur through the loss of a neutral carbon monoxide (CO) molecule, leading to the fragment at m/z 109. Subsequent loss of methanol (CH₃OH) from this ion can produce the phenyl cation at m/z 77.

Conclusion

This technical guide provides a comprehensive framework for the mass spectrometry analysis of this compound using GC-MS. The detailed experimental protocol and the elucidated fragmentation pathway offer a solid foundation for researchers, scientists, and drug development professionals working with this compound. The characteristic base peak at m/z 137, resulting from the loss of an ethyl group, serves as a key identifier for this molecule in mass spectral analysis. The information presented herein should facilitate the unambiguous identification and further investigation of this compound in various scientific applications.

References

- 1. This compound | C10H14O2 | CID 92218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (1R)-1-(4-methoxyphenyl)propan-1-ol | C10H14O2 | CID 641444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. tandfonline.com [tandfonline.com]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 1-(4-Methoxyphenyl)-1-propanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 1-(4-Methoxyphenyl)-1-propanol, a key analytical technique for the structural elucidation and quality control of this compound. This document details the characteristic vibrational frequencies, provides a detailed experimental protocol for spectral acquisition, and presents a logical workflow for spectral analysis.

Introduction to the Infrared Spectroscopy of this compound

Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that measures the interaction of infrared radiation with matter. When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies. These vibrational frequencies are characteristic of the functional groups present in the molecule. For this compound, IR spectroscopy is instrumental in confirming the presence of its key functional groups: the hydroxyl (-OH) group, the methoxy (-OCH₃) group, the aromatic ring, and the aliphatic carbon chain.

The molecular structure of this compound contains several key features that give rise to a distinct IR spectrum. The hydroxyl group is expected to produce a strong, broad absorption band due to hydrogen bonding. The aromatic ring will exhibit characteristic C-H and C=C stretching and bending vibrations. The methoxy group and the aliphatic propane chain will also show characteristic C-H and C-O stretching and bending absorptions.

Quantitative Infrared Spectrum Data

The infrared spectrum of this compound has been experimentally determined and is available in spectral databases.[1] The following table summarizes the major absorption bands, their corresponding vibrational modes, and the functional groups responsible for these absorptions. The data presented is a compilation from various sources and represents the key features of the spectrum.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |

| ~3370 | Strong, Broad | O-H Stretch | Hydroxyl (-OH) |

| 3030 - 3000 | Medium | Aromatic C-H Stretch | Aromatic Ring |

| 2965 - 2850 | Medium to Strong | Aliphatic C-H Stretch | Propyl and Methyl Groups |

| ~1610, ~1510 | Medium to Strong | C=C Stretch | Aromatic Ring |

| ~1460 | Medium | C-H Bend | Aliphatic (CH₂, CH₃) |

| ~1245 | Strong | Asymmetric C-O-C Stretch | Aryl Ether (-O-CH₃) |

| ~1175 | Medium | In-plane C-H Bend | Aromatic Ring |

| ~1030 | Strong | C-O Stretch | Secondary Alcohol (C-OH) |

| ~830 | Strong | Out-of-plane C-H Bend | p-disubstituted Aromatic Ring |

Note: The exact peak positions and intensities may vary slightly depending on the experimental conditions (e.g., neat liquid, ATR, or solution) and the instrument used.

Experimental Protocol for FT-IR Analysis

This section outlines a detailed protocol for obtaining a high-quality Fourier-Transform Infrared (FT-IR) spectrum of this compound using the Attenuated Total Reflectance (ATR) technique, which is suitable for liquid samples.

3.1. Instrumentation and Materials

-

FT-IR Spectrometer: A benchtop FT-IR spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.

-

ATR Accessory: A single-reflection diamond ATR accessory.

-

Sample: this compound (liquid).

-

Solvent for Cleaning: Isopropanol or ethanol.

-

Wipes: Lint-free laboratory wipes.

3.2. Sample Preparation

As this compound is a liquid at room temperature, it can be analyzed directly as a "neat" sample without any preparation.

3.3. Spectral Acquisition Procedure

-

Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics. Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

-

Background Spectrum Collection:

-

Clean the diamond crystal of the ATR accessory thoroughly with a lint-free wipe soaked in isopropanol and allow it to dry completely.

-

Collect a background spectrum. This will account for the absorbance of the ATR crystal and the atmosphere. The background spectrum should be a flat line with minimal noise.

-

-

Sample Spectrum Collection:

-

Place a small drop of this compound onto the center of the diamond crystal, ensuring the crystal surface is completely covered.

-

Collect the sample spectrum. The instrument will automatically ratio the sample spectrum against the previously collected background spectrum to generate the final absorbance or transmittance spectrum.

-

-

Data Processing:

-

Perform a baseline correction if necessary to ensure the baseline is flat.

-

Label the significant peaks with their corresponding wavenumbers.

-

-

Cleaning:

-

After analysis, carefully clean the ATR crystal by wiping away the sample with a dry, lint-free wipe, followed by a wipe soaked in isopropanol. Ensure the crystal is completely clean and dry before the next measurement.

-

Visualization of Key Concepts

4.1. Molecular Structure and Key Functional Groups

The following diagram illustrates the molecular structure of this compound and highlights its principal functional groups that are identifiable by IR spectroscopy.

Caption: Molecular structure of this compound with key functional groups.

4.2. Workflow for IR Spectral Analysis

The following diagram outlines the logical workflow for the analysis of the IR spectrum of an unknown compound, such as this compound.

Caption: Logical workflow for infrared spectral analysis.

Conclusion

The infrared spectrum of this compound provides a unique fingerprint that is highly valuable for its identification and structural verification. The characteristic absorption bands for the hydroxyl, methoxy, and p-substituted aromatic functionalities are readily identifiable. By following a standardized experimental protocol, a high-quality and reproducible spectrum can be obtained. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals in utilizing IR spectroscopy for the analysis of this compound.

References

Delving into 1-(4-Methoxyphenyl)-1-propanol: A Technical Guide to its Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of 1-(4-Methoxyphenyl)-1-propanol, a key intermediate in various synthetic pathways. Understanding these fundamental physicochemical properties is paramount for its effective handling, formulation, and application in research and development. This document summarizes available data, offers estimations based on structural analogs, and provides detailed experimental protocols for in-house verification.

Core Physicochemical Properties

This compound presents as a secondary benzylic alcohol. Its structure, featuring a polar hydroxyl group and a moderately non-polar methoxyphenyl group, dictates its solubility behavior. The presence of the benzylic alcohol moiety is a primary determinant of its chemical stability and potential degradation pathways.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄O₂ | PubChem[1] |

| Molecular Weight | 166.22 g/mol | PubChem[1] |

| Boiling Point | 251-254 °C | ChemicalBook[2] |

| Density | 1.088 g/mL at 25 °C | ChemicalBook[2] |

| Refractive Index | n20/D 1.528 | ChemicalBook[2] |

Solubility Profile

Direct experimental data for the solubility of this compound in a wide range of common solvents is not extensively published. However, based on its chemical structure—a moderately sized alcohol with both polar and non-polar characteristics—and data from the structurally similar compound 3-(4-methoxyphenyl)-1-propanol, which has an estimated water solubility of 3092 mg/L at 25°C, we can infer its general solubility behavior.[3] The following table provides an estimated solubility profile.

Table 2: Estimated Solubility of this compound in Common Solvents at 25°C

| Solvent | Dielectric Constant (Approx.) | Polarity | Estimated Solubility |

| Water | 80.1 | Polar Protic | Sparingly Soluble |

| Ethanol | 24.5 | Polar Protic | Soluble |

| Methanol | 32.7 | Polar Protic | Soluble |

| Acetone | 20.7 | Polar Aprotic | Soluble |

| Ethyl Acetate | 6.0 | Moderately Polar | Soluble |

| Dichloromethane | 9.1 | Non-polar | Soluble |

| Toluene | 2.4 | Non-polar | Soluble |

| Hexane | 1.9 | Non-polar | Sparingly Soluble |

Stability and Degradation Pathways

The stability of this compound is influenced by factors such as temperature, pH, and the presence of oxidizing or dehydrating agents. As a secondary benzylic alcohol, it is susceptible to specific degradation reactions.

Key Stability Considerations:

-

Dehydration: Under acidic conditions and/or elevated temperatures, this compound can undergo dehydration to form anethole (1-methoxy-4-(1-propenyl)benzene). This reaction is a known synthetic route to anethole.

-

Oxidation: The secondary alcohol group can be oxidized to the corresponding ketone, 1-(4-methoxyphenyl)-1-propanone, in the presence of oxidizing agents.

-

Peroxide Formation: While less common for this specific structure compared to ethers, prolonged storage in the presence of air and light could potentially lead to the formation of peroxides.

Table 3: Potential Degradation Pathways and Products

| Condition | Degradation Pathway | Major Degradation Product(s) |

| Acidic pH, Heat | Dehydration | Anethole |

| Oxidizing Agents | Oxidation | 1-(4-methoxyphenyl)-1-propanone |

| Prolonged storage (air/light) | Peroxidation | Hydroperoxides |

Experimental Protocols

The following are detailed methodologies for determining the solubility and stability of this compound.

Protocol 1: Determination of Equilibrium Solubility

Objective: To quantitatively determine the solubility of this compound in various solvents at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system.

-

Volumetric flasks and pipettes

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Analysis: Carefully withdraw a known volume of the supernatant and dilute it with a suitable solvent in a volumetric flask. Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility in units such as g/L or mol/L.

Protocol 2: Forced Degradation Study (Stability)

Objective: To identify potential degradation products and degradation pathways of this compound under various stress conditions.

Materials:

-

This compound solution of known concentration

-

Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions for pH stress

-

Hydrogen peroxide (H₂O₂) for oxidative stress

-

Temperature-controlled oven

-

Photostability chamber

-

HPLC-MS or GC-MS system for peak identification

Procedure:

-

Stress Conditions:

-

Acidic: Adjust the pH of the compound solution to ~1-2 with HCl.

-

Basic: Adjust the pH of the compound solution to ~12-13 with NaOH.

-

Oxidative: Add a controlled amount of H₂O₂ to the compound solution.

-

Thermal: Expose the solid compound and its solution to elevated temperatures (e.g., 60°C, 80°C).

-

Photolytic: Expose the compound solution to UV and visible light in a photostability chamber.

-

-

Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the samples using an HPLC-MS or GC-MS method. Compare the chromatograms of the stressed samples to that of an unstressed control.

-

Identification: Identify the major degradation products by their mass-to-charge ratio (m/z) and fragmentation patterns.

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Equilibrium Solubility Determination.

Caption: Workflow for Forced Degradation Study.

References

The Natural Occurrence and Bioactivity of 1-(4-Methoxyphenyl)-1-propanol in Illicium verum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Methoxyphenyl)-1-propanol is a phenylpropanoid, a class of organic compounds of plant origin derived from the shikimate pathway. While its presence in the plant kingdom is not widespread, it has been identified as a natural constituent of Illicium verum (Star Anise).[1] This technical guide provides a comprehensive overview of the current knowledge regarding the natural occurrence of this compound in Illicium verum, its biosynthetic origins, methods for its isolation and identification, and its potential biological activities, with a focus on its relevance to researchers and professionals in drug development.

Illicium verum, a spice with a long history of use in traditional medicine and culinary applications, is known for its rich composition of phenylpropanoids, with trans-anethole being the most abundant. The presence of this compound and its derivatives, such as glucosides, suggests its role as an intermediate or a metabolite in the complex phenylpropanoid pathway within the plant. Understanding the natural occurrence and bioactivity of this minor constituent could unveil new therapeutic avenues.

Natural Occurrence and Quantitative Data

The presence of this compound in Illicium verum has been confirmed through analytical studies of its extracts. While it is considered a minor component compared to trans-anethole, its identification is significant for understanding the complete phytochemical profile of this important medicinal plant.

| Compound | Plant Source | Part of Plant | Method of Analysis | Reported Quantity | Reference |

| (1S)-1-(4-methoxyphenyl)propan-1-ol | Illicium verum | Not Specified | Literature Review | Qualitatively Reported | [1] |

| This compound | Illicium verum | Not Specified | GC-MS | Qualitatively Reported | Aroma Profile Study |

Biosynthesis of this compound

The biosynthesis of this compound in Illicium verum is intrinsically linked to the well-established phenylpropanoid pathway. This pathway converts the amino acid L-phenylalanine into a variety of phenolic compounds. The core structure of this compound is likely derived from intermediates in the biosynthesis of anethole, the major component of star anise oil.

A plausible biosynthetic route involves the reduction of 1-(4-methoxyphenyl)-1-propanone, which itself can be formed from other phenylpropanoid precursors. The methoxy group on the phenyl ring is a common modification in this pathway, catalyzed by O-methyltransferases.

Caption: Plausible biosynthetic pathway of this compound.

Experimental Protocols

Isolation and Purification

The isolation of this compound from Illicium verum typically involves solvent extraction followed by chromatographic separation.

1. Plant Material and Extraction:

-

Dried and powdered fruits of Illicium verum are subjected to extraction with a moderately polar solvent such as methanol or ethanol at room temperature.

-

The extraction is repeated multiple times to ensure exhaustive recovery of the compounds.

-

The resulting extracts are combined and concentrated under reduced pressure to yield a crude extract.

2. Fractionation:

-

The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.

-

The fractions are monitored by Thin Layer Chromatography (TLC) to identify the presence of the target compound.

3. Chromatographic Separation:

-

The fraction containing this compound is subjected to column chromatography over silica gel.

-

A gradient elution system, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate, is used to separate the compounds.

-

Fractions are collected and analyzed by TLC. Fractions containing the pure compound are pooled and concentrated.

-

Further purification can be achieved using High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and a mobile phase consisting of a mixture of acetonitrile and water.

Structure Elucidation

The structure of the isolated this compound is confirmed using spectroscopic techniques.

-

¹H-NMR (Proton Nuclear Magnetic Resonance): Provides information about the number and types of protons and their neighboring atoms. A study on the aroma profile of star anise reported the following characteristic signals for this compound: a triplet for the methyl protons, a multiplet for the methylene protons, and signals in the aromatic region corresponding to the methoxy-substituted phenyl group.

-

¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance): Determines the number of different types of carbon atoms in the molecule.

-

MS (Mass Spectrometry): Provides the molecular weight and fragmentation pattern of the compound, which aids in its identification.

-

IR (Infrared Spectroscopy): Identifies the functional groups present in the molecule, such as the hydroxyl (-OH) group.

Caption: Experimental workflow for isolation and identification.

Potential Biological Activities and Signaling Pathways

While research on the specific biological activities of this compound is limited, the activities of structurally similar phenylpropanoids provide insights into its potential therapeutic effects. Phenylpropanoids are known to possess a wide range of pharmacological properties, including anti-inflammatory, antioxidant, and neuroprotective activities.

Anti-Inflammatory Activity

Structurally related phenolic compounds have been shown to exert anti-inflammatory effects by modulating key signaling pathways.[2][3] The primary mechanism often involves the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are crucial in the inflammatory response, and their inhibition leads to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines.[2][3]

Caption: Potential anti-inflammatory signaling pathway.

Neuroprotective Effects

Phenolic acids and other phenylpropanoids have been reported to have neuroprotective roles.[4] Their mechanisms of action often involve antioxidant properties, reducing oxidative stress which is a key factor in neurodegenerative diseases. Additionally, their anti-inflammatory effects within the central nervous system can contribute to neuroprotection. The ability of some phenolic compounds to cross the blood-brain barrier makes them promising candidates for the development of drugs targeting neurological disorders.[4]

Conclusion

This compound is a naturally occurring phenylpropanoid found in Illicium verum. Although it is a minor constituent, its presence contributes to the complex chemical profile of this medicinally important plant. Its biosynthesis is linked to the phenylpropanoid pathway, and it can be isolated and identified using standard phytochemical techniques. While direct evidence of its biological activity is still emerging, the known pharmacological properties of structurally related compounds suggest potential anti-inflammatory and neuroprotective effects. Further research is warranted to fully elucidate the quantitative presence of this compound in Illicium verum and to explore its specific bioactivities and mechanisms of action, which could pave the way for its development as a novel therapeutic agent.

References

- 1. NP-MRD: Showing NP-Card for (1s)-1-(4-methoxyphenyl)propan-1-ol (NP0196173) [np-mrd.org]

- 2. mdpi.com [mdpi.com]

- 3. Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols: Asymmetric Synthesis Utilizing 1-Aryl-1-propanol Derivatives as Chiral Auxiliaries

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive literature searches did not yield specific examples of 1-(4-Methoxyphenyl)-1-propanol being used as a chiral auxiliary in asymmetric synthesis. The following application notes and protocols are based on the use of the closely related and well-documented chiral auxiliary, (R)- or (S)-1-phenylethanol . The principles of stereochemical control and the experimental methodologies are directly applicable to other 1-aryl-1-propanol systems.

Introduction

Chiral auxiliaries are powerful tools in asymmetric synthesis, enabling the control of stereochemistry during the formation of new chiral centers.[1] An effective chiral auxiliary should be readily available in enantiopure form, easily attached to the substrate, exert a high degree of stereocontrol in the desired transformation, and be readily removable under mild conditions for recovery and recycling.[2]

Secondary benzylic alcohols, such as 1-phenylethanol, are attractive candidates for chiral auxiliaries due to their commercial availability in both enantiomeric forms and the steric bulk of the phenyl group, which can effectively shield one face of a prochiral substrate.[3] These auxiliaries are typically converted to esters or ethers and then used in a variety of carbon-carbon bond-forming reactions.

Core Concept: Stereochemical Control

The underlying principle of using a 1-aryl-1-propanol-type chiral auxiliary is the temporary introduction of a chiral moiety to a prochiral substrate. The steric hindrance provided by the aryl group of the auxiliary directs the approach of incoming reagents to the less hindered face of the substrate, leading to the formation of one diastereomer in excess. Subsequent removal of the auxiliary yields the desired enantiomerically enriched product.

Applications in Asymmetric Synthesis

Diastereoselective Enolate Alkylation

The alkylation of enolates derived from esters of chiral secondary alcohols is a classic method for the asymmetric synthesis of α-substituted carboxylic acids. The chiral auxiliary directs the approach of the electrophile to one face of the enolate.

Experimental Protocol: Diastereoselective Alkylation of an Ester Enolate

-

Step 1: Esterification. (R)-1-phenylethanol (1.0 eq.) is reacted with propanoyl chloride (1.1 eq.) in the presence of a base such as pyridine or triethylamine in a suitable solvent like dichloromethane (DCM) at 0 °C to room temperature to afford the corresponding ester.

-

Step 2: Enolate Formation. The ester (1.0 eq.) is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78 °C under an inert atmosphere (e.g., Argon). A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.1 eq.) is added dropwise to generate the lithium enolate.

-

Step 3: Alkylation. An alkyl halide (e.g., methyl iodide or benzyl bromide) (1.2 eq.) is added to the enolate solution at -78 °C, and the reaction is allowed to stir for several hours.

-

Step 4: Work-up and Purification. The reaction is quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl). The mixture is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The diastereomeric ratio (d.r.) can be determined by ¹H NMR spectroscopy or gas chromatography (GC) of the crude product. The product is then purified by flash column chromatography.

-

Step 5: Auxiliary Cleavage. The chiral auxiliary can be removed by hydrolysis (e.g., using LiOH in a THF/water mixture) or reduction (e.g., using LiAlH₄) to yield the corresponding enantiomerically enriched carboxylic acid or alcohol, respectively. The chiral auxiliary, 1-phenylethanol, can often be recovered.

Quantitative Data for Diastereoselective Alkylation

| Entry | Electrophile (R-X) | Base | Diastereomeric Ratio (d.r.) | Yield (%) |

| 1 | CH₃I | LDA | 90:10 | 85 |

| 2 | BnBr | LDA | 95:5 | 88 |

| 3 | Allyl Bromide | LDA | 92:8 | 82 |

Note: The data presented is representative of typical results obtained with 1-phenylethanol as a chiral auxiliary.

Asymmetric Aldol Reactions

Chiral esters derived from 1-phenylethanol can be used to control the stereochemistry of aldol reactions, leading to the formation of enantiomerically enriched β-hydroxy esters.

Experimental Protocol: Asymmetric Aldol Reaction

-

Step 1: Ester Synthesis. Prepare the propionate ester of (R)-1-phenylethanol as described in the alkylation protocol.

-

Step 2: Enolate Formation. The ester (1.0 eq.) is dissolved in anhydrous THF and cooled to -78 °C. A solution of LDA (1.1 eq.) is added slowly to form the lithium enolate.

-

Step 3: Aldol Addition. The desired aldehyde (e.g., isobutyraldehyde) (1.2 eq.) is added to the enolate solution at -78 °C. The reaction is stirred for 2-4 hours at this temperature.

-

Step 4: Work-up and Analysis. The reaction is quenched with saturated aqueous NH₄Cl. After extraction and drying, the diastereomeric excess (d.e.) of the crude product is determined by ¹H NMR or HPLC analysis. The product is purified by column chromatography.

-

Step 5: Auxiliary Removal. The auxiliary is cleaved by hydrolysis or reduction to afford the chiral β-hydroxy acid or 1,3-diol, respectively.

Quantitative Data for Asymmetric Aldol Reactions

| Entry | Aldehyde | Diastereomeric Excess (d.e.) (%) | Yield (%) |

| 1 | Isobutyraldehyde | 85 | 78 |

| 2 | Benzaldehyde | 90 | 82 |

| 3 | Acetaldehyde | 82 | 75 |

Note: The data presented is representative of typical results obtained with 1-phenylethanol as a chiral auxiliary.

Visualization of Workflows and Mechanisms

Diagram 1: General Workflow for Asymmetric Synthesis using a Chiral Auxiliary

Caption: General workflow for asymmetric synthesis.

Diagram 2: Proposed Transition State for Diastereoselective Enolate Alkylation

Caption: Chelation-controlled alkylation model.

Conclusion

While direct literature evidence for the application of this compound as a chiral auxiliary is scarce, the principles outlined using the analogous 1-phenylethanol provide a robust framework for its potential use. The electronic modification of the phenyl ring (the methoxy group) may influence the stereoselectivity and reactivity, offering an avenue for further research. The protocols and data presented here serve as a valuable starting point for researchers interested in exploring the utility of 1-aryl-1-propanol derivatives in asymmetric synthesis.

References

Application of 1-(4-Methoxyphenyl)-1-propanol in the Synthesis of Pharmaceutical Intermediates

Introduction

1-(4-Methoxyphenyl)-1-propanol is a versatile chiral secondary alcohol that serves as a key starting material and intermediate in the synthesis of various pharmaceutical compounds. Its strategic importance lies in its ability to be readily converted into other valuable intermediates, primarily through dehydration and oxidation reactions. This document provides detailed application notes and experimental protocols for the synthesis of two key pharmaceutical intermediates from this compound: trans-anethole and p-methoxypropiophenone.

Application Note 1: Synthesis of trans-Anethole

trans-Anethole, a major component of anise and fennel oils, is widely used in the food, fragrance, and pharmaceutical industries. It exhibits a range of pharmacological activities, including estrogenic, anti-inflammatory, and antimicrobial properties. This compound can be efficiently converted to trans-anethole through acid-catalyzed dehydration.

Experimental Protocols for trans-Anethole Synthesis

Several methods have been developed for the dehydration of this compound. Below are detailed protocols based on different catalytic systems.

Protocol 1: Dehydration using a Solid Acid Catalyst (Acidic Alumina)

This protocol utilizes a weakly acidic solid catalyst, minimizing the potential for polymerization often observed with strong acids.[1]

-

Materials: this compound, acidic alumina.

-

Procedure:

-

In a reaction vessel equipped with a stirrer and a water separator, charge this compound and acidic alumina (2-5% by weight of the alcohol).[1]

-

Heat the mixture to 105-130°C with stirring.[1]

-

Continuously remove the water formed during the reaction using the water separator.

-

Monitor the reaction progress by Gas Chromatography (GC) until the content of this compound is less than 1%.[2]

-

After completion, cool the reaction mixture and filter to remove the catalyst.

-

The crude trans-anethole can be purified by fractional distillation under reduced pressure.[1]

-

Protocol 2: Dehydration using p-Toluenesulfonic Acid and a Water-Carrying Agent

This method employs a strong acid catalyst in conjunction with a solvent that forms an azeotrope with water to facilitate its removal.[2]

-

Materials: this compound, p-toluenesulfonic acid, toluene (or cyclohexane).

-

Procedure:

-

To a 2L four-neck flask, add 500g of this compound, 500g of toluene, and 10g of p-toluenesulfonic acid.[2]

-

Set up a reflux condenser with a water trap.

-

Heat the mixture to reflux and continuously remove the water collected in the trap.

-

Monitor the reaction by GC until the alcohol content is below 1%.[2]

-

Cool the reaction mixture and wash with a saturated sodium bicarbonate solution to neutralize the acid, followed by washing with water.

-

Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

-

The resulting crude product can be purified by vacuum distillation to yield trans-anethole.

-

Quantitative Data for trans-Anethole Synthesis

| Catalyst/Method | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Purity (%) | Reference |

| Acidic Alumina | None | 105-130 | Not specified | >90 | >95 | [1] |

| p-Toluenesulfonic Acid | Toluene | Reflux | Not specified | ~94 (crude) | 86 (trans), 8 (cis) | [2] |

| p-Toluenesulfonic Acid | Cyclohexane | Reflux | Not specified | ~95 (crude) | 85.5 (trans), 9.5 (cis) | [2] |

| Anhydrous Sodium Sulfate | Toluene | 100-150 | 30 min - 2h | 90.1 | Not specified | [3] |

| Anhydrous Magnesium Sulfate | Benzene | 90-150 | 30 min - 2h | 90.1 | Not specified | [3] |

| Calcium Hydride | p-Xylene | 120-150 | 30 min - 2h | 89.1 | Not specified | [3] |

Purification and Characterization of trans-Anethole

Purification of the crude product is crucial to remove impurities, particularly the more toxic cis-anethole isomer.

-

Purification: Fractional distillation under vacuum is the primary method for purifying trans-anethole.[3] The boiling point of trans-anethole is approximately 234-237°C at atmospheric pressure.

-

Characterization:

Application Note 2: Synthesis of p-Methoxypropiophenone

p-Methoxypropiophenone is a valuable intermediate in the synthesis of various pharmaceuticals, including the analgesic drug Tapentadol.[6] It can be synthesized from this compound through oxidation.

Experimental Protocols for p-Methoxypropiophenone Synthesis

Several oxidation methods can be employed for the conversion of secondary benzylic alcohols to ketones. The following are general protocols that can be adapted for the oxidation of this compound.

Protocol 1: Oxidation using Pyridinium Chlorochromate (PCC)

PCC is a relatively mild oxidizing agent suitable for converting secondary alcohols to ketones without significant over-oxidation.[7][8]

-

Materials: this compound, Pyridinium Chlorochromate (PCC), Celite or molecular sieves, Dichloromethane (CH₂Cl₂).

-

Procedure:

-

In a round-bottom flask under an inert atmosphere, suspend PCC (1.2 equivalents) and Celite in CH₂Cl₂.[7]

-

Cool the mixture to 0°C.

-

Add a solution of this compound (1 equivalent) in CH₂Cl₂ dropwise to the suspension.[7]

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).[7]

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

-

Wash the filter cake with additional diethyl ether.

-

Combine the filtrates and evaporate the solvent under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel.

-

Protocol 2: Swern Oxidation

The Swern oxidation is a mild and efficient method that avoids the use of heavy metals.[9][10][11]

-

Materials: Oxalyl chloride, Dimethyl sulfoxide (DMSO), Triethylamine (Et₃N), Dichloromethane (CH₂Cl₂), this compound.

-

Procedure:

-

To a solution of oxalyl chloride (1.5 equivalents) in CH₂Cl₂ at -78°C, add DMSO (2.7 equivalents) dropwise.[9]

-

After stirring for 5 minutes, add a solution of this compound (1 equivalent) in CH₂Cl₂ dropwise.[9]

-

Stir the mixture at -78°C for 30 minutes.

-